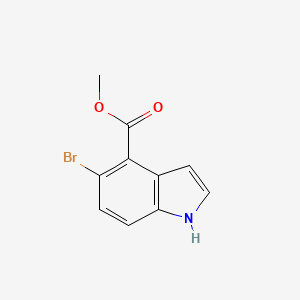

Methyl 5-bromo-1H-indole-4-carboxylate

CAS No.:

Cat. No.: VC13564575

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrNO2 |

|---|---|

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | methyl 5-bromo-1H-indole-4-carboxylate |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-14-10(13)9-6-4-5-12-8(6)3-2-7(9)11/h2-5,12H,1H3 |

| Standard InChI Key | DIXOGRQXHFDJSD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC2=C1C=CN2)Br |

| Canonical SMILES | COC(=O)C1=C(C=CC2=C1C=CN2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 5-bromo-1H-indole-4-carboxylate features a planar indole core substituted with a bromine atom at the 5-position and a methyl ester group at the 4-position. The indole skeleton consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The bromine substitution introduces steric and electronic effects that influence reactivity, while the ester group enhances solubility in organic solvents .

Key Structural Identifiers:

-

IUPAC Name: methyl 5-bromo-1H-indole-4-carboxylate

-

SMILES: COC(=O)C1=C(C=CC2=C1C=CN2)Br

Synthesis and Manufacturing Processes

Optimization Challenges

-

Regioselectivity: Ensuring bromination occurs exclusively at the 5-position requires careful control of reaction conditions (temperature, catalyst) .

-

Yield Improvement: Literature on similar compounds reports yields of 60–70% for esterification steps, suggesting room for optimization via microwave-assisted synthesis or flow chemistry .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 254.08 g/mol | |

| LogP | Estimated 2.1–2.5 (moderate lipophilicity) | Calculated |

| Solubility | Soluble in DMSO, methanol; insoluble in water |

Stability Profile

-

Thermal Stability: Indole esters generally decompose above 200°C.

-

Light Sensitivity: Brominated aromatics are prone to photodegradation, necessitating storage in amber containers .

Applications in Medicinal Chemistry

Drug Intermediate

This compound serves as a precursor to kinase inhibitors and apoptosis inducers. For example, its ester group can be hydrolyzed to a carboxylic acid for further functionalization .

Structure-Activity Relationship (SAR) Studies

Modifications at the 4- and 5-positions are critical for optimizing target affinity. Bromine’s electron-withdrawing effect enhances binding to hydrophobic pockets in protein targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume